1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid
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Overview
Description
1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid is a complex organic compound. It is characterized by the presence of both tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) protecting groups, which are commonly used in peptide synthesis to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid typically involves multiple steps. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and reagents like sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for efficiency and yield, often involving automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc and Fmoc groups can be selectively removed under acidic or basic conditions, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the protecting groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Acids: Trifluoroacetic acid (TFA) for Boc deprotection.
Bases: Piperidine for Fmoc deprotection.
Solvents: THF, dichloromethane (DCM), and dimethylformamide (DMF) are frequently used.
Major Products
The major products formed from these reactions are typically the deprotected amino acids or peptides, which can then be further modified or used in subsequent reactions .
Scientific Research Applications
1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid has several scientific research applications:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.
Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme mechanisms.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the design of peptide-based drugs.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Boc and Fmoc groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions . The deprotection steps are crucial for the final assembly of the peptide chain .
Comparison with Similar Compounds
Similar Compounds
- 1-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexanecarboxylic acid .
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid .
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid .
Uniqueness
1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid is unique due to its dual protecting groups, which provide versatility in peptide synthesis. The combination of Boc and Fmoc groups allows for selective deprotection and modification, making it a valuable tool in complex synthetic pathways .
Properties
Molecular Formula |
C28H34N2O6 |
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Molecular Weight |
494.6 g/mol |
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C28H34N2O6/c1-27(2,3)36-26(34)30-28(24(31)32)15-8-9-18(14-16-28)29-25(33)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,18,23H,8-9,14-17H2,1-3H3,(H,29,33)(H,30,34)(H,31,32) |
InChI Key |
AWYULDBSFZHPFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC(CC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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